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Compound of Interest

1-(Benzo[d][1,3]dioxol-5-
yl)propan-2-ol

Cat. No.: B1266411

Compound Name:

An In-depth Technical Guide to 1-(Benzo[d]dioxol-5-yl)propan-2-ol

Introduction

1-(Benzo[d]dioxol-5-yl)propan-2-ol, also known as 1-(3,4-methylenedioxyphenyl)-2-propanal, is
an organic compound featuring a benzodioxole ring system connected to a propan-2-ol group.
[1] Its molecular structure is a key feature, with the benzodioxole moiety being a recognized
pharmacophore in drug discovery, present in numerous bioactive natural products and
synthetic molecules.[2] This compound is of significant interest in medicinal chemistry and
oncology due to its potential biological activities, including anticancer properties.[1] Research
has indicated that it may interact with microtubules and tubulin, leading to the modulation of
microtubule assembly, which can result in cell cycle arrest and apoptosis in cancer cells.[1]

Molecular Structure and Properties

The core structure of 1-(Benzo[d]dioxol-5-yl)propan-2-ol consists of a 1,3-benzodioxole ring
attached to a propan-2-ol side chain. The presence of a stereocenter at the C-2 position of the
propanol chain means that the compound can exist as a racemic mixture of (R)- and (S)-
enantiomers.[2]

Physicochemical Data
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Property Value Reference

1-(1,3-benzodioxol-5-
IUPAC Name [1]
yl)propan-2-ol

Molecular Formula C10H1203 [1]

Molecular Weight 180.2 g/mol [11[2]
CAS Number 6974-61-4 [11[2]
InChi Key RVMKZYKJYMJYDG- e

UHFFFAOYSA-N

_ CC(CC1=CC2=C(C=C1)0CO2
Canonical SMILES 0 [1]

Synthesis and Experimental Protocols

The synthesis of 1-(Benzo[d]dioxol-5-yl)propan-2-ol can be achieved through various
established routes in organic chemistry. Acommon and effective method involves the reduction
of the corresponding ketone, 1-(benzo[d]dioxol-5-yl)propan-2-one (MDP-2-P).

Experimental Protocol: Synthesis via Ketone Reduction

This protocol describes the synthesis of 1-(Benzo[d]dioxol-5-yl)propan-2-ol from its precursor,
1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P), via reductive amination followed by
hydrolysis, or more directly through reduction. A common method for the synthesis of the
related compound MDMA involves the reductive amination of MDP-2-P.[3][4] A similar
reduction, without the amine, can yield the target alcohol.

Materials:

1-(3,4-methylenedioxyphenyl)-2-propanone (MDP-2-P)

Methanol (MeOH)

Sodium borohydride (NaBHa4)

Deionized water
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Dichloromethane (CH2Clz2)
Anhydrous magnesium sulfate (MgSOQOa)
Hydrochloric acid (HCI), 1 M solution

Sodium bicarbonate (NaHCOs3), saturated solution

Procedure:

A solution of 1-(3,4-methylenedioxyphenyl)-2-propanone (10 mmol) in methanol (50 mL) is
prepared in a round-bottom flask equipped with a magnetic stirrer and cooled to 0 °C in an
ice bath.

Sodium borohydride (15 mmol) is added portion-wise to the stirred solution over 30 minutes,
maintaining the temperature below 5 °C.

After the addition is complete, the reaction mixture is stirred at room temperature for 2 hours.
The reaction is quenched by the slow addition of 1 M HCI until the solution is acidic (pH ~2).
The methanol is removed under reduced pressure using a rotary evaporator.

The aqueous residue is extracted with dichloromethane (3 x 50 mL).

The combined organic layers are washed with a saturated sodium bicarbonate solution (50
mL) and then with brine (50 mL).

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is
evaporated under reduced pressure to yield the crude product.

Purification of the crude product can be achieved by column chromatography on silica gel
using a mixture of hexane and ethyl acetate as the eluent to afford pure 1-(Benzo[d]dioxol-5-
yl)propan-2-ol.

Chemical Reactions
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The chemical reactivity of 1-(Benzo[d]dioxol-5-yl)propan-2-ol is primarily dictated by its
secondary alcohol functional group.

» Oxidation: The secondary alcohol can be oxidized to the corresponding ketone, 1-
(benzo[d]dioxol-5-yl)propan-2-one.[1][2] Common oxidizing agents for this transformation
include chromium-based reagents and potassium permanganate.[1][2]

o Reduction: Further reduction of the alcohol group is not typical under standard conditions.
However, the aromatic ring can be hydrogenated under specific catalytic conditions.

o Substitution: The hydroxyl group can be converted into a good leaving group, allowing for
nucleophilic substitution reactions to introduce other functional groups.[1]

Visualization of Synthetic Pathway

The following diagram illustrates a common synthetic workflow for the preparation of 1-
(Benzo[d]dioxol-5-yl)propan-2-ol and its subsequent oxidation to the corresponding ketone.
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Caption: Synthetic pathway of 1-(Benzo[d]dioxol-5-yl)propan-2-ol.

Biological Activity and Research Applications

The benzodioxole scaffold is a recurring motif in a wide range of biologically active compounds.
[2] 1-(Benzo[d]dioxol-5-yl)propan-2-ol and its derivatives have been investigated for various
therapeutic applications.

Anticancer Potential

Research has shown that this compound exhibits promising biological activity in the context of
cancer treatment.[1] Its primary proposed mechanism of action involves the modulation of
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microtubule assembly through interaction with tubulin.[1] This interference with microtubule
dynamics can lead to cell cycle arrest, particularly in the S phase, and subsequently induce
apoptosis in cancer cells.[1]

Antimicrobial Properties

In addition to its anticancer potential, studies have also suggested that 1-(Benzo[d]dioxol-5-
yl)propan-2-ol may possess antimicrobial properties, making it a compound of interest for
further investigation in the development of new anti-infective agents.[1]

Conclusion

1-(Benzo[d]dioxol-5-yl)propan-2-ol is a versatile molecule with significant potential in medicinal
chemistry and drug development. Its straightforward synthesis and the biological activity
associated with its benzodioxole core make it an attractive scaffold for the development of
novel therapeutic agents, particularly in the fields of oncology and infectious diseases. Further
research into its enantiomerically pure forms and a deeper understanding of its mechanism of
action will be crucial for realizing its full therapeutic potential.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast
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and industry. Email: info@benchchem.com
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